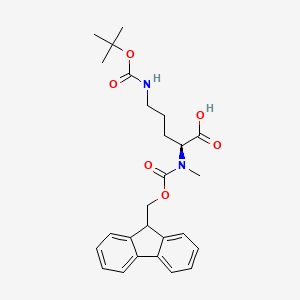

Fmoc-N-Me-Orn(Boc)-OH

説明

Significance of N-Methylated Amino Acid Derivatives in Peptide Science

N-methylation, the addition of a methyl group to the nitrogen atom of a peptide bond, is a critical modification in peptide chemistry. nih.gov This seemingly minor alteration can significantly enhance the therapeutic potential of peptides. nih.govresearchgate.net

One of the primary benefits of N-methylation is the increased resistance of peptides to enzymatic degradation. scielo.org.mxresearchgate.netresearchgate.net This modification can protect peptides from being broken down by proteases, thereby extending their half-life in biological systems. researchgate.netresearchgate.net N-methylation also influences a peptide's conformation, which can lead to improved receptor selectivity and binding affinity. nih.govresearchgate.net

Furthermore, the introduction of an N-methyl group can enhance a peptide's membrane permeability and aqueous solubility, crucial factors for drug delivery and bioavailability. scielo.org.mxrsc.org These properties make N-methylated amino acids valuable tools in the design of novel peptide-based drugs. nih.gov For example, they have been incorporated into peptides to inhibit the aggregation of amyloid-β peptides, a process associated with Alzheimer's disease. scielo.org.mx

However, the presence of an N-methyl group can also introduce challenges, such as steric hindrance during the peptide coupling process. scielo.org.mx

| Property Affected by N-Methylation | Impact |

| Proteolytic Stability | Increased resistance to enzymatic degradation. scielo.org.mxresearchgate.netresearchgate.net |

| Conformational Rigidity | Alters peptide backbone and can induce specific secondary structures. nih.govscielo.org.mx |

| Receptor Selectivity | Can enhance binding to specific biological targets. nih.gov |

| Membrane Permeability | Improved ability to cross cell membranes. scielo.org.mx |

| Aqueous Solubility | Can increase solubility. scielo.org.mx |

| Lipophilicity | Can increase lipophilicity. rsc.org |

Contextualization of Fmoc-N-Me-Orn(Boc)-OH as a Specialized Building Block

This compound is a highly specialized amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). chemimpex.com Its structure is characterized by three key features:

N-methylation: The methyl group on the alpha-amino group provides the benefits discussed in the previous section.

Fmoc protecting group: The fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminal amine. This group is base-labile, meaning it can be removed under basic conditions, which is a cornerstone of the Fmoc/tBu SPPS strategy. researchgate.netiris-biotech.de

Boc protecting group: The tert-butoxycarbonyl (Boc) group protects the side-chain amino group of the ornithine residue. This group is acid-labile and is typically removed during the final cleavage of the peptide from the resin support. researchgate.netwikipedia.org

This orthogonal protection scheme, where the two protecting groups are removed by different chemical mechanisms, allows for the selective deprotection and modification of the amino groups during peptide synthesis. researchgate.netpeptide.com This makes this compound a versatile tool for creating complex and modified peptides. chemimpex.com It is used as a building block for synthesizing peptides, polymers, and other organic compounds. cymitquimica.combiosynth.com

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₂₆H₃₂N₂O₆ nih.gov |

| Molecular Weight | 468.5 g/mol nih.gov |

| Appearance | White to off-white powder chemimpex.com |

| Purity | ≥ 98% (HPLC) chemimpex.com |

| Storage | 0-8 °C chemimpex.com |

Historical Development and Evolution of Protected Ornithine Derivatives in Peptide Synthesis

The synthesis of peptides requires the use of protecting groups to prevent unwanted side reactions at the various functional groups of amino acids. wikipedia.org The concept of protecting groups dates back to the early days of organic chemistry, but their widespread use in peptide synthesis began in the mid-20th century. numberanalytics.combrieflands.com

The initial challenge in peptide synthesis was the bifunctional nature of amino acids, which necessitated selective protection of the amino and carboxyl groups. Early protecting groups included simple acyl groups. A significant breakthrough was the development of the benzyloxycarbonyl (Z) group. researchgate.net

The advent of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s revolutionized the field. wikipedia.orgbrieflands.com This technique, which involves anchoring the growing peptide chain to a solid support, streamlined the synthesis process. wikipedia.org The Boc protecting group, which is acid-labile, became central to early SPPS strategies. wikipedia.orgbrieflands.com

In 1972, the base-labile Fmoc protecting group was introduced, leading to the development of the widely used Fmoc/tBu orthogonal protection strategy. peptide.combrieflands.com This strategy allows for milder deprotection conditions compared to the Boc/Bzl strategy. researchgate.net

The protection of the side chain of trifunctional amino acids like ornithine is crucial to prevent the formation of branched peptides. ug.edu.pl A variety of protecting groups have been developed for the side-chain amino group of ornithine, each with different cleavage conditions. This allows for their selective removal and the site-specific modification of the peptide chain. Examples of such protecting groups include Dde, ivDde, Mtt, and Mmt. sigmaaldrich.com The development of these orthogonally protected ornithine derivatives has been instrumental in the synthesis of complex peptides, including cyclic and branched structures. sigmaaldrich.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-14-22(23(29)30)28(4)25(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYJGTKBQHBSDE-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Strategies for Fmoc N Me Orn Boc Oh

General Principles of N-Methylated Amino Acid Synthesis

The synthesis of N-methylated amino acids presents unique challenges, including the potential for racemization and the need for regioselective mono-N-methylation. acs.org Two predominant strategies for the N-methylation of the α-amino group are alkylation and reductive amination. acs.org

Alkylation: This approach typically involves the reaction of an N-protected amino acid derivative with a methylating agent. To facilitate mono-methylation and prevent over-methylation, the α-amino group is often first converted into a sulfonamide, which can then be alkylated under basic conditions. acs.org

Reductive Amination: This method involves the reaction of an amino acid with formaldehyde to form a Schiff base (iminium ion) intermediate, which is then reduced to the N-methyl derivative. acs.org Common reducing agents include sodium cyanoborohydride, zinc, or catalytic hydrogenation. researchgate.netnih.gov This technique can be applied to amino acids with various functional groups. researchgate.net

The choice of synthetic route often depends on the specific amino acid, the desired protecting groups, and whether the synthesis is performed in solution or on a solid phase.

Specific Synthetic Routes to Fmoc-N-Me-Orn(Boc)-OH

The preparation of this compound requires a multi-step process that carefully orchestrates the introduction of the N-methyl group and the orthogonal protecting groups.

Several methods have been developed for the specific N-methylation of the alpha-amino group of amino acids.

A widely used strategy for the N-methylation of Fmoc-protected amino acids involves the formation of an intermediate 5-oxazolidinone. researchgate.netnih.govacs.org This method proceeds in two main steps:

Oxazolidinone Formation: The Fmoc-protected amino acid reacts with formaldehyde, typically in the presence of an acid catalyst like p-toluenesulfonic acid, to form a cyclic 5-oxazolidinone intermediate. researchgate.net

Reductive Ring Opening: The oxazolidinone ring is then opened and reduced to yield the N-methylated amino acid. A common reagent for this step is triethylsilane (Et3SiH) in the presence of a strong acid such as trifluoroacetic acid (TFA). researchgate.net

This approach has been successfully applied to a wide range of amino acids, though modifications may be necessary for those with reactive side chains. researchgate.net

| Step | Description | Typical Reagents |

|---|---|---|

| 1 | Formation of the 5-oxazolidinone intermediate from an N-protected amino acid. | Formaldehyde, p-toluenesulfonic acid |

| 2 | Reductive cleavage of the oxazolidinone ring to yield the N-methylated product. | Triethylsilane (Et3SiH), Trifluoroacetic acid (TFA) |

The Biron-Kessler method is an efficient procedure for the selective N-methylation of amino acids, particularly on a solid support. nih.govnih.gov This method is based on the temporary protection of the α-amino group with an o-nitrobenzenesulfonyl (o-NBS) group. nih.gov The key steps are:

Sulfonylation: The free α-amino group of the resin-bound amino acid is reacted with o-nitrobenzenesulfonyl chloride to form a sulfonamide. nih.gov

Methylation: The resulting sulfonamide is deprotonated with a base, and the subsequent anion is alkylated with a methylating agent like dimethyl sulfate or methyl iodide. nih.govnih.gov

Desulfonylation: The o-NBS group is removed to reveal the N-methylated amino group. nih.gov

An adaptation of this method utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary solid-phase anchor for the carboxylic acid group of the amino acid. nih.gov This allows for the N-methylation to be performed in a solid-phase format, after which the Fmoc-N-Me-amino acid can be cleaved from the resin for use in subsequent peptide synthesis. nih.gov This approach has been shown to be effective for both alpha and beta amino acids. nih.gov

| Step | Action | Common Reagents |

|---|---|---|

| 1 | Amine activation | o-nitrobenzenesulfonyl chloride (o-NBS-Cl) |

| 2 | Selective N-methylation | Dimethyl sulfate, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |

| 3 | Removal of the sulfonamide group | Thiophenol, DBU |

Direct reductive methylation is a classical approach to N-methylation. researchgate.net This method involves the reaction of the amino acid with formaldehyde and a reducing agent. nih.gov A common procedure utilizes formaldehyde and sodium cyanoborohydride. nih.gov While effective, this method can sometimes lead to over-methylation (dimethylation) if the reaction conditions are not carefully controlled. researchgate.net For solid-phase applications, a primary amino group can be temporarily protected, for instance, with a dimethoxydityl group, to form a secondary amine. nih.gov This secondary amine can then be methylated using formaldehyde and sodium cyanoborohydride, followed by the removal of the temporary protecting group. nih.gov

The synthesis of this compound relies heavily on the principle of orthogonal protection. biosynth.com This strategy employs protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of one functional group while others remain protected. altabioscience.comiris-biotech.de

In the case of this compound, two key protecting groups are utilized:

Fmoc (9-fluorenylmethyloxycarbonyl): This group protects the Nα-amino group. It is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS). altabioscience.comnih.gov

Boc (tert-butyloxycarbonyl): This group protects the side-chain (Nδ) amino group of the ornithine residue. It is acid-labile and is stable to the basic conditions used for Fmoc removal. The Boc group is typically removed during the final cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA). altabioscience.com

This orthogonal combination is fundamental to modern Fmoc-based SPPS. altabioscience.comnih.gov The use of Fmoc-Orn(Boc)-OH as a building block allows for the incorporation of ornithine into a peptide chain. chemimpex.compeptide.comchemimpex.com The synthesis of the N-methylated version, this compound, provides a building block that introduces both the structural constraint of N-methylation and the functional side chain of ornithine, all within a framework compatible with standard Fmoc-SPPS protocols.

One-Pot Synthesis Approaches for Efficiency and Regiochemical Fidelity

The synthesis of complex, multi-functionalized amino acid derivatives such as this compound typically involves several discrete protection, modification, and deprotection steps. Streamlining this process through one-pot or procedurally simplified methodologies is a key goal for improving efficiency, reducing waste, and minimizing material loss between steps. While a true single-step, one-pot synthesis from L-ornithine is not commonly documented due to the challenges of achieving regioselective modifications on three distinct functional groups (α-amino, δ-amino, and carboxyl groups), strategies that combine multiple transformations into a single, continuous sequence without isolation of intermediates are of significant interest.

Attachment of Fmoc-Orn(Boc)-OH to the 2-CTC resin.

Removal of the Nα-Fmoc group using a base like piperidine.

N-methylation of the newly freed α-amino group.

Cleavage of the final product, this compound, from the resin.

Another relevant concept in procedural simplification is the one-pot interconversion of protecting groups. For instance, methods have been developed for the direct, one-pot conversion of resin-bound N-Fmoc amino acids into their N-Boc derivatives. umich.eduresearchgate.net These procedures, often utilizing reagents like potassium fluoride with di-tert-butyl dicarbonate, demonstrate the feasibility of performing deprotection and reprotection in a single reaction vessel, which is a core principle of one-pot synthesis. umich.eduresearchgate.net Such strategies highlight the ongoing efforts to create more efficient pathways for synthesizing complex building blocks by minimizing discrete operational steps.

Challenges and Optimization in this compound Synthesis

The synthesis of this compound is accompanied by several chemical challenges that necessitate careful optimization of reaction conditions. These challenges primarily stem from the structural complexity of the molecule, which features bulky protecting groups, a secondary amine that can be difficult to acylate, and a chiral center susceptible to racemization. Key issues include preventing the loss of stereochemical integrity, maximizing yields in a multi-step process, overcoming steric hindrance, and managing the solubility of intermediates and reagents.

Mitigation of Racemization during N-Methylation and Coupling

A significant challenge in the synthesis and subsequent use of N-methylated amino acids is the heightened risk of racemization at the α-carbon. The N-methyl group increases the propensity for the chiral center to epimerize during peptide bond formation, a process often mediated by the formation of an oxazolone intermediate. While the synthesis of the building block itself primarily focuses on the N-methylation step, preventing racemization is crucial for its ultimate utility in peptide synthesis.

Strategies to mitigate racemization include:

Choice of Coupling Reagents: When using this compound in peptide synthesis, the selection of the coupling reagent is critical. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often preferred over carbodiimides alone, as they can promote faster coupling times, thereby reducing the opportunity for the oxazolone intermediate to racemize.

Reaction Temperature: Lowering the reaction temperature during N-methylation and subsequent coupling steps can significantly reduce the rate of epimerization.

Base Selection: The choice and stoichiometry of the base used during coupling are important. Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIEA) are commonly used, but their concentration must be carefully controlled to minimize base-catalyzed racemization.

Chirality Maintenance: Some synthetic methods have been shown to preserve the chirality of the starting amino acid effectively. For example, certain one-pot procedures for creating related derivatives have reported no detectable racemization, highlighting the importance of the chosen synthetic route. nih.gov

Yield Optimization in Multi-Step Syntheses

A key step for optimization is the N-methylation of the Fmoc-protected ornithine derivative. Research into the solid-phase synthesis of N-methylated amino acids has compared different alkylating agents. nih.gov The choice of methylating agent can significantly impact both the yield and purity of the final product. For example, a comparison between dimethyl sulfate and methyl iodide for the N-methylation of two different Fmoc-protected amino acids on a 2-CTC resin showed variations in performance, indicating that the optimal reagent may be substrate-dependent. nih.gov

| Starting Amino Acid | Methylating Agent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Fmoc-Thr(tBu)-OH | Dimethyl sulfate | 80 | 95 | nih.gov |

| Fmoc-Thr(tBu)-OH | Methyl iodide | 75 | 95 | nih.gov |

| Fmoc-βAla-OH | Dimethyl sulfate | 98 | 98 | nih.gov |

| Fmoc-βAla-OH | Methyl iodide | 95 | 98 | nih.gov |

This table presents data on the N-methylation of different amino acids using a solid-phase approach, illustrating how the choice of reagent and substrate affects reaction outcomes. This serves as an example of the optimization required for synthesizing N-methylated derivatives.

Further optimization involves careful control of reaction times, purification methods at each stage to remove side products, and ensuring the complete conversion of starting materials before proceeding to the next step.

Handling of Steric Hindrance during Synthesis

Steric hindrance is a persistent challenge in the synthesis and application of this compound. The molecule contains several bulky groups: the fluorenylmethoxycarbonyl (Fmoc) group, the tert-butoxycarbonyl (Boc) group, and the N-methyl group at the sterically crowded α-position. nih.gov This congestion can significantly slow down reaction rates for both the N-methylation step and subsequent peptide coupling reactions where this compound is used as a building block.

During synthesis, overcoming the steric hindrance for the N-methylation of the Nα-H can be challenging. In solid-phase approaches, this may require extended reaction times or the use of more reactive methylating agents. nih.gov

When this building block is used in peptide synthesis, the N-methyl group hinders the approach of the incoming activated carboxyl group. To overcome this, highly potent activating reagents are necessary to facilitate efficient amide bond formation. acs.org These include:

Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective for coupling sterically hindered amino acids.

Phosphonium Salts: Reagents such as PyBOP and PyAOP are also powerful activators that can overcome the reduced nucleophilicity of the N-methylated amino group.

Solubility Considerations during Reaction Processes

The solubility of reagents and intermediates is a critical factor in the efficiency of any chemical synthesis. The Fmoc group, in particular, is large and hydrophobic, which can lead to poor solubility in many solvents and cause aggregation of peptide chains during solid-phase synthesis. csic.esresearchgate.net This can hinder reagent access to the reaction site, leading to incomplete reactions and the formation of deletion sequences. csic.es

While Fmoc- and Boc-protected amino acids are generally soluble in common organic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), their solubility can become an issue in the context of developing more environmentally friendly or "green" synthetic protocols. acs.orgnih.gov Research has focused on finding alternative solvents that can effectively dissolve Fmoc-amino acids and swell the solid-phase resins.

| Solvent | Type | Solubility of Fmoc-Amino Acids | Reference |

|---|---|---|---|

| PolarClean | Green Solvent | High (>0.4 M for all tested) | researchgate.net |

| γ-Valerolactone (GVL) | Green Solvent | Good (>0.1 M) | acs.org |

| N-Butylpyrrolidinone (NBP) | DMF Alternative | Suitable for SPPS | acs.org |

| Triethyl phosphate (TEP) | Green Solvent | Dissolves most Fmoc-amino acids | researchgate.net |

This table summarizes the performance of various "green" solvents as potential replacements for traditional solvents in peptide synthesis, addressing the solubility challenges posed by Fmoc-protected amino acids.

Managing solubility may involve the use of solvent mixtures, heating to improve dissolution, or choosing protecting group strategies that enhance the solubility of intermediates. acs.org For this compound, ensuring complete dissolution during N-methylation and subsequent purification or coupling steps is vital for achieving high yields and purity.

Application in Solid Phase Peptide Synthesis Spps and Solution Phase Methodologies

Incorporation of Fmoc-N-Me-Orn(Boc)-OH into Peptide Chains via SPPS

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptide chains, and this compound is specifically designed for seamless integration into this workflow. nih.govaltabioscience.com The process involves the sequential addition of amino acid residues to a growing chain that is covalently attached to an insoluble polymer resin. nih.govresearchgate.net

The use of this compound is fully compatible with the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for SPPS. altabioscience.comiris-biotech.de This compatibility is rooted in the orthogonal nature of the protecting groups employed. biosynth.compeptide.com The N-α-Fmoc group serves as a temporary protecting group for the alpha-amino function, while the N-δ-Boc group provides semi-permanent protection for the ornithine side-chain amine.

In standard Fmoc-SPPS, the peptide is elongated from the C-terminus to the N-terminus. nih.gov The cycle involves two key steps:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govnih.govresearchgate.net

Coupling: The next Fmoc-protected amino acid in the sequence (in this case, this compound) is activated and coupled to the newly liberated N-terminal amine of the peptide chain. uci.edu

This cycle is repeated until the desired peptide sequence is assembled. biosynth.com The acid-labile Boc group on the ornithine side chain, along with other acid-labile side-chain protecting groups (e.g., tBu, Trt) and the resin linker, remains intact during the repetitive base-mediated Fmoc deprotection steps. researchgate.net This orthogonality is fundamental to the success of the Fmoc-SPPS strategy, preventing unwanted side reactions and ensuring the integrity of the growing peptide. biosynth.comnih.gov

The incorporation of N-methylated amino acids like this compound presents a greater challenge than the coupling of their non-methylated counterparts due to increased steric hindrance at the secondary amine. peptide.comresearchgate.net This steric bulk can significantly slow down the coupling reaction, leading to incomplete incorporation and the formation of deletion sequences. researchgate.net To overcome this, more potent coupling reagents and optimized conditions are required. chempep.com

Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) may be insufficient. acs.org More effective coupling is achieved with aminium/uronium or phosphonium salt-based reagents, which create a highly activated ester intermediate. bachem.com

| Coupling Reagent Class | Examples | Notes on Application for N-Methylated Residues |

| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU, COMU | HATU and COMU are often preferred for sterically hindered couplings due to their high reactivity. peptide.combachem.com They are typically used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. chempep.combachem.com |

| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | PyAOP and PyBOP, in the presence of an additive like HOAt, have been shown to be effective for difficult couplings, including those involving N-methyl amino acids. peptide.comresearchgate.net PyBrOP is a highly reactive but less commonly used reagent. |

| Other | BOP-Cl, TFFH, BTC | These reagents can convert the amino acid into highly reactive acid chlorides or fluorides, facilitating coupling to hindered amines. peptide.comchempep.comluxembourg-bio.com |

To ensure efficient incorporation, several strategies are employed:

Use of Excess Reagents: Typically, a 2- to 4-fold excess of the Fmoc-amino acid and coupling reagents relative to the resin loading is used. peptide.com

Extended Reaction Times: Coupling times are often extended from the standard 1-2 hours to 4 hours or even overnight to ensure the reaction goes to completion. uci.edu

Double Coupling: The coupling step is performed twice with a fresh portion of activated amino acid to drive the reaction to completion.

Monitoring: The completion of the coupling reaction is monitored using a qualitative test, such as the bromophenol blue test, as the standard ninhydrin test does not work for the secondary amine of a newly coupled N-methylated residue. peptide.com

The cornerstone of using this compound in SPPS is the orthogonal stability of the Fmoc and Boc protecting groups. iris-biotech.de This allows for the selective removal of one group in the presence of the other, which is essential for controlled, stepwise peptide elongation. biosynth.comnih.gov

Fmoc Group Removal: The Fmoc group is labile to bases. It is typically removed by treatment with a 20-50% solution of a secondary amine, most commonly piperidine, in DMF. researchgate.netpeptide.com The reaction proceeds via a β-elimination mechanism and is usually complete within minutes. nih.govchempep.com Alternatives like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for faster deprotection, though care must be taken as DBU can promote side reactions like aspartimide formation. peptide.com

Boc Group Removal: The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids. peptide.com It remains on the ornithine side chain throughout the entire synthesis process. During the final step, after the full peptide sequence has been assembled, the peptide is cleaved from the solid support. This is accomplished using a "cleavage cocktail" that consists of a strong acid, most commonly trifluoroacetic acid (TFA), along with various scavengers (e.g., water, triisopropylsilane, ethanedithiol) to quench reactive carbocations generated during the process. nih.govpeptide.com This single acidic step simultaneously removes the N-δ-Boc group from the ornithine residue(s), other acid-labile side-chain protecting groups, and cleaves the peptide from the resin. iris-biotech.de

| Protecting Group | Chemical Name | Deprotection Conditions | Stability |

| Fmoc | 9-Fluorenylmethoxycarbonyl | 20-50% Piperidine in DMF | Labile to base, stable to acid |

| Boc | tert-Butoxycarbonyl | 95% Trifluoroacetic Acid (TFA) | Stable to base, labile to strong acid |

This orthogonal protection scheme ensures that the reactive side-chain amine of ornithine is masked throughout the synthesis, preventing branching or other side reactions, and is only revealed during the final global deprotection step. peptide.com

The introduction of an N-methyl group on the peptide backbone has significant consequences for peptide synthesis and structure. ub.edu The primary impact during synthesis is a marked decrease in the nucleophilicity and an increase in the steric hindrance of the N-terminal amine after the N-methylated residue has been coupled. researchgate.net This makes the subsequent coupling of the next amino acid in the sequence particularly difficult, often more so than the initial coupling of the N-methylated residue itself. peptide.comspringernature.com

This reduced reactivity can lead to:

Slower reaction kinetics , requiring the use of highly potent activation methods and longer reaction times. researchgate.net

Increased risk of deletion sequences , where the subsequent amino acid fails to couple efficiently.

Potential for racemization of the activated amino acid if the coupling is sluggish, although urethane-protected amino acids (like Fmoc-derivatives) generally suppress this side reaction. bachem.com

Furthermore, N-methylation influences the conformation of the peptide chain by restricting the rotation around the C-N bond and favoring a cis amide bond conformation, which is energetically disfavored in non-methylated peptides. ub.edu This conformational effect can sometimes lead to peptide aggregation on the solid support, further hindering subsequent deprotection and coupling steps. chempep.com

Role in Solution-Phase Peptide Synthesis

While less common for long peptides, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for the synthesis of complex peptide fragments that are later joined together (fragment condensation). This compound is also suitable for these methodologies. acs.org

In solution-phase synthesis using an Fmoc-based strategy, the principles of orthogonal protection are the same as in SPPS. delivertherapeutics.com The key difference is that all reactants are in the same phase, requiring a purification step (e.g., extraction, crystallization, or chromatography) after each coupling and deprotection step to remove excess reagents and byproducts.

The use of this compound in this context allows for the creation of N-methylated peptide fragments. These fragments, with their C-terminus protected (e.g., as a methyl or benzyl ester) and the N-terminus available after Fmoc removal, can be coupled to other fragments. The challenges of coupling sterically hindered N-methylated residues persist in solution-phase synthesis, often necessitating the use of the same high-potency coupling reagents (HATU, PyAOP, etc.) as in SPPS. acs.org

Strategies for Site-Specific Incorporation of N-Methylated Ornithine

The primary and most direct strategy for the site-specific incorporation of an N-methylated ornithine residue into a peptide sequence is the use of a pre-formed, appropriately protected building block like this compound. This "building block" approach ensures that the N-methylation is present only at the desired position in the final peptide.

Alternative strategies for introducing N-methylation or ornithine residues exist, but they present different challenges:

On-Resin N-Methylation: This method involves synthesizing the peptide up to the residue that needs to be methylated, and then performing the methylation reaction directly on the resin-bound peptide. springernature.commdpi.com A common method involves protecting the N-terminal amine with an ortho-nitrobenzenesulfonyl (o-NBS) group, followed by methylation (e.g., with dimethyl sulfate) and subsequent deprotection of the o-NBS group. mdpi.comnih.gov While this allows for methylation at any site, it adds multiple steps to the synthesis cycle and can suffer from incomplete methylation or side reactions. Using a pre-formed building block avoids these complications.

Post-Translational or Post-Synthetical Modification: In biological systems, ornithine can be incorporated by the post-translational modification of arginine residues. nih.gov A similar chemical approach can be applied to synthetic peptides, where arginine residues are converted to ornithine via hydrazinolysis. rsc.org However, this is not a strategy for incorporating N-methylated ornithine and lacks the site-specificity for methylation that the building block approach provides.

Therefore, the use of this compound remains the most reliable and efficient method for incorporating a single, N-methylated ornithine residue at a specific position during Fmoc-based SPPS.

Contributions to Peptide and Peptidomimetic Design

Synthesis of Bioactive Peptides and Peptide-Based Therapeutics

Fmoc-N-Me-Orn(Boc)-OH is a valuable building block in the synthesis of bioactive peptides intended for therapeutic use. chemimpex.com A major challenge for peptide-based drugs is their susceptibility to rapid degradation by enzymes in the body. The incorporation of N-methylated amino acids, such as this ornithine derivative, enhances the stability of peptides. smolecule.com The methyl group provides steric hindrance that can shield the peptide backbone from enzymatic cleavage, a crucial attribute for developing effective peptide therapeutics. This modification allows for the generation of peptides with improved properties suitable for drug development. chemimpex.com

Design and Construction of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved drug-like properties, such as enhanced stability and bioavailability. This compound is a key component in the design of these molecules. By incorporating this non-natural amino acid, chemists can create peptide analogs with precisely engineered structures. The N-methylation influences the peptide's conformation, which can lead to improved binding affinity and biological activity. smolecule.com

Application in Constrained Peptide Synthesis and Conformational Control

The flexibility of natural peptides can be a disadvantage in drug design, as it may lead to reduced receptor binding affinity. Introducing conformational constraints is a key strategy to "pre-organize" a peptide into its active shape. The N-methyl group in this compound restricts the rotational freedom of the peptide backbone. This restriction helps to stabilize specific secondary structures, such as helices, leading to more rigid and defined conformations. This conformational control is critical for designing peptides with high specificity and potency.

Table 1: Impact of N-Methylation on Peptide Properties

Property Effect of N-Methylation Rationale Proteolytic Stability Increased The methyl group provides steric hindrance, shielding the peptide bond from enzymatic cleavage. Conformational Flexibility Decreased The N-methyl group restricts the rotation of the peptide backbone, leading to a more rigid structure. Cell Permeability Potentially Enhanced N-methylation can reduce the number of hydrogen bond donors, favoring passage through cell membranes. Receptor Binding Can be Modulated By locking the peptide into a specific conformation, binding affinity to a target receptor can be improved.

Development of Cyclic Peptides and Special Arginine Derivatives

Cyclic peptides often show greater stability and biological activity than their linear counterparts. The ornithine derivative Fmoc-Orn(Boc)-OH (the non-methylated parent compound) is instrumental in synthesizing these structures. chemicalbook.compeptide.com The same principles apply to its N-methylated version. The orthogonal protecting groups are key to this process. After the peptide chain is assembled, the Boc group on the ornithine side chain can be selectively removed, exposing a primary amine. This amine can then react with the N-terminus of the peptide to form a head-to-tail cyclic structure. Furthermore, the ornithine side chain can serve as a precursor for the synthesis of specialized, non-natural arginine derivatives, expanding the chemical diversity of synthetic peptides. chemicalbook.compeptide.com

Enhancing Cell Permeability of Peptides through Ornithine Conjugation

A significant hurdle for many peptide-based drugs is their inability to cross cell membranes. nih.gov Chemical modifications are often employed to improve this property. N-methylation is one such strategy, as it can help a peptide adopt a conformation more suitable for membrane transit. smolecule.com Additionally, studies have shown that conjugating ornithine to peptides can enhance their cell permeability. chemicalbook.com For instance, ornithine has been conjugated to Green Fluorescent Protein (GFP)-labeled peptides, resulting in improved cell penetration compared to the unconjugated peptides. chemicalbook.com The use of this compound provides a dual advantage by combining the benefits of N-methylation with the cell-penetrating potential of the ornithine side chain.

Facilitating Bioconjugation Strategies

Bioconjugation is the process of linking a peptide to another molecule, such as a fluorescent dye, a drug, or a polymer. chemimpex.com This technique is essential for creating targeted drug delivery systems, diagnostic tools, and research probes. chemimpex.comnbinno.com The structure of this compound is ideally suited for site-specific bioconjugation. chemimpex.com After the peptide is synthesized, the Boc group on the ornithine side chain can be selectively removed to reveal a primary amine. nbinno.com This amine acts as a chemical "handle" for attaching other molecules without altering the rest of the peptide, preserving its biological function. nbinno.com

Table 2: Compound Names Mentioned in this Article

Abbreviation Full Chemical Name This compound N-α-(9-Fluorenylmethyloxycarbonyl)-N-α-methyl-N-δ-(tert-butoxycarbonyl)-L-ornithine Fmoc-Orn(Boc)-OH N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(tert-butoxycarbonyl)-L-ornithine Fmoc 9-Fluorenylmethyloxycarbonyl Boc tert-butoxycarbonyl GFP Green Fluorescent Protein

Mechanistic and Functional Implications of N Methylation in Peptide Research

Influence on Peptide Conformation and Structural Rigidity

Amide Bond Geometry: In a standard peptide bond, the trans conformation is overwhelmingly favored due to steric hindrance. However, N-methylation reduces the energy barrier between the cis and trans isomers of the amide bond. This increased propensity for the cis conformation can induce unique turns and folds in the peptide backbone that are not accessible to their non-methylated counterparts. This alteration of the cis-trans configuration can affect the conformational freedom of adjacent amino acids. ub.edu

Hydrogen Bonding: The amide proton is a critical hydrogen bond donor, essential for the formation and stabilization of secondary structures like α-helices and β-sheets. N-methylation replaces this proton with a methyl group, thereby eliminating the possibility of forming a hydrogen bond at that position. This disruption can break or prevent the formation of stabilizing intramolecular hydrogen bonds, leading to significant changes in the peptide's secondary structure.

Steric Hindrance: The introduction of a methyl group on the backbone nitrogen creates steric bulk. This can restrict the rotation around the N-Cα (φ) and Cα-C (ψ) bonds, limiting the available conformational space for that residue. This steric hindrance can lock the peptide into a more rigid and defined conformation, which can be advantageous for receptor binding. The steric hindrance provided by the N-methyl group can also make the amide bond less accessible to enzymatic cleavage. nbinno.com

The interplay of these factors means that the incorporation of an N-methylated amino acid, such as that derived from Fmoc-N-Me-Orn(Boc)-OH, can be used to strategically induce or stabilize specific secondary structures, such as β-turns, or to create more rigid, pre-organized conformations that can have a profound impact on biological activity.

| Parameter | Effect of N-Methylation | Structural Consequence |

|---|---|---|

| Amide Bond Isomerization | Lowers the energy barrier between cis and trans isomers | Increased likelihood of cis-amide bonds, leading to unique backbone turns |

| Hydrogen Bonding Potential | Removes the amide proton (a hydrogen bond donor) | Disruption of secondary structures (α-helices, β-sheets) that rely on hydrogen bonding |

| Steric Hindrance | Introduces a bulky methyl group on the backbone nitrogen | Restricts rotation around φ and ψ bonds, leading to increased conformational rigidity |

Modulation of Peptide-Receptor Interactions and Binding Affinity

The biological activity of a peptide is intrinsically linked to its ability to bind to a specific receptor. By altering the peptide's conformation, N-methylation can significantly modulate these interactions. The introduction of an N-methyl group can either enhance or diminish binding affinity, depending on the specific peptide and the location of the modification.

In some cases, N-methylation can pre-organize the peptide into its bioactive conformation, the specific three-dimensional shape required for optimal receptor binding. This can lead to a significant increase in binding affinity. For example, N-methylation has been shown to enhance the receptor binding affinity of certain peptide analogs. mdpi.com Conversely, if the conformational changes induced by N-methylation are not compatible with the receptor's binding pocket, a decrease in affinity can occur. nih.gov The removal of a hydrogen bond donor can also be detrimental if that specific hydrogen bond is crucial for the peptide-receptor interaction.

Furthermore, N-methylation can improve receptor selectivity. By locking the peptide into a conformation that is preferred by one receptor subtype over another, it is possible to develop highly selective ligands. This has been demonstrated in studies where multiple N-methylations of a peptide led to increased selectivity for specific receptor subtypes.

The strategic placement of an N-methylated residue, facilitated by building blocks like this compound, is therefore a critical tool in structure-activity relationship (SAR) studies. It allows for the systematic exploration of the conformational requirements for receptor binding and the optimization of peptide ligands with improved affinity and selectivity.

Impact on Metabolic Stability and Protease Resistance

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. N-methylation of the peptide backbone is a well-established strategy to overcome this limitation. Proteases recognize and cleave specific peptide sequences by binding to the peptide backbone. The introduction of an N-methyl group at or near the cleavage site can sterically hinder the approach of the protease, thereby preventing enzymatic degradation. nbinno.com

This increased resistance to proteolysis significantly extends the in vivo half-life of the peptide, allowing it to circulate in the body for longer and exert its therapeutic effect. Numerous studies have demonstrated the enhanced metabolic stability of N-methylated peptides compared to their non-methylated counterparts. researchgate.netnih.gov For instance, the N-methylation of an amide bond can increase the half-life of a peptide in intestinal perfusate from minutes to hours. mdpi.com

The use of this compound in peptide synthesis allows for the targeted placement of N-methylated residues at positions known to be susceptible to proteolytic cleavage, thereby engineering peptides with enhanced metabolic stability.

| Peptide Analog | Modification | Observed Effect on Half-Life |

|---|---|---|

| Somatostatin (B550006) Analog | Multiple N-methylations | Fivefold increase in enzymatic stability. rsc.org |

| G Protein Ligand | Single N-methylation at P2, P1, P1', or P2' position | 72 to >1000-fold increase in resistance to trypsin cleavage. nih.gov |

| Alanine-based pentapeptide | Single N-methylation | Threefold increase in half-life against elastase. nih.gov |

Enhancement of Peptide Bioavailability

The bioavailability of a peptide, particularly its ability to be absorbed after oral administration, is a critical factor for its therapeutic success. N-methylation has been shown to significantly enhance the bioavailability of peptides through several mechanisms.

Firstly, the increased metabolic stability discussed in the previous section prevents the degradation of the peptide in the gastrointestinal tract, allowing more of the intact peptide to be available for absorption. nih.gov

Secondly, N-methylation can improve the membrane permeability of peptides. The removal of hydrogen bond donors and the introduction of lipophilic methyl groups can reduce the polarity of the peptide, facilitating its passive diffusion across the intestinal epithelium. Studies have shown that multiple N-methylations can drastically improve the intestinal permeability of peptides. nih.gov For instance, a tri-N-methylated analog of a somatostatin peptide exhibited 10% oral bioavailability, a significant improvement over the non-methylated version. nih.gov

The ability to systematically introduce N-methylated residues using reagents like this compound provides a rational approach to improving the drug-like properties of peptides, moving them closer to the goal of orally available peptide therapeutics. One study on a cyclic hexapeptide with three N-methyl groups demonstrated an oral bioavailability of 28% in rats. nih.gov

Advanced Research Avenues and Future Directions

Exploration in Targeted Drug Delivery Systems

The incorporation of Fmoc-N-Me-Orn(Boc)-OH into peptide-based drug delivery systems is a promising area of investigation. The N-methyl group on the peptide backbone provides steric hindrance, which can significantly increase the resistance of peptides to enzymatic degradation by proteases in the body. This enhanced stability is a critical attribute for therapeutic peptides, potentially leading to improved bioavailability and a longer duration of action.

Furthermore, the ornithine side chain, temporarily protected by a Boc group, presents a versatile point for modification. Following deprotection, this side chain can be conjugated to various molecules, including therapeutic agents, imaging agents, or targeting ligands. This allows for the construction of sophisticated drug delivery vehicles that can selectively transport their cargo to specific cells or tissues, minimizing off-target effects. The ability to create more robust and precisely targeted peptide-based delivery systems is a key focus of ongoing research.

Table 1: Impact of N-Methylation on Peptide Properties for Drug Delivery

| Property | Effect of N-Methylation | Rationale |

| Proteolytic Stability | Increased | The methyl group on the amide nitrogen sterically hinders the approach of proteolytic enzymes. |

| Cell Permeability | Potentially Increased | N-methylation can alter the conformational properties and reduce the hydrogen bonding capacity of the peptide backbone, which may facilitate passage through cell membranes. |

| Conformational Flexibility | Reduced | The steric bulk of the methyl group can restrict the rotation around the peptide bond, leading to more defined secondary structures. |

| Bioavailability | Potentially Improved | Increased stability against enzymatic degradation can lead to a longer half-life in circulation. |

Role in Protein Engineering and Modification

In the field of protein engineering, this compound serves as a valuable building block for the synthesis of modified proteins with enhanced properties. The introduction of N-methylated amino acids into a protein's sequence can significantly impact its structure and function.

Researchers are utilizing this compound to create proteins with improved stability against thermal denaturation and proteolytic degradation. The steric constraints imposed by the N-methyl group can help to lock the protein into a more stable conformation. This is particularly beneficial for the development of therapeutic proteins and industrial enzymes that need to function in harsh environments. Moreover, the ornithine side chain can be used to introduce specific modifications, such as fluorescent labels or cross-linking agents, to probe protein structure and interactions.

Potential in Developing Novel Therapeutic Agents (e.g., antiviral peptidomimetics, Hsp90 inhibitors)

The unique structural features of this compound make it an attractive component in the design of novel therapeutic agents, including antiviral peptidomimetics and inhibitors of heat shock protein 90 (Hsp90).

Antiviral Peptidomimetics: Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties. The N-methylation of the peptide backbone is a well-established strategy to enhance the metabolic stability and cell permeability of peptide-based antiviral drugs. While direct synthesis of antiviral peptidomimetics using this compound is an area of active exploration, the general use of various Fmoc-N-methylated amino acids in the synthesis of such agents highlights its potential. By incorporating this building block, researchers aim to develop antiviral candidates with increased potency and a more favorable pharmacokinetic profile.

Hsp90 Inhibitors: Hsp90 is a molecular chaperone that is overexpressed in many cancer cells and plays a crucial role in the stability and function of numerous oncoproteins. Inhibition of Hsp90 is a validated strategy for cancer therapy. While the direct incorporation of this compound into Hsp90 inhibitors is not yet widely documented, its use as a scaffold component in the synthesis of diverse molecular libraries is a promising future direction. The ability to introduce conformational constraints and additional points for chemical diversification through the ornithine side chain could lead to the discovery of novel Hsp90 inhibitors with improved efficacy and selectivity.

Investigations in Chromatin Research and Histone Modification Analogs

The study of chromatin structure and the role of histone modifications in gene regulation is a rapidly advancing field. The chemical synthesis of histones with specific post-translational modifications (PTMs) is a powerful tool for dissecting the "histone code." Fmoc-protected amino acids are fundamental building blocks in the solid-phase peptide synthesis (SPPS) of histone peptides and entire histone proteins.

While the direct application of this compound in published chromatin research is not yet prominent, its potential is significant. The N-methylated ornithine residue could serve as a mimic for methylated lysine or arginine residues, which are key PTMs on histones. By incorporating this analog into synthetic histones, researchers could investigate the structural and functional consequences of these modifications on nucleosome stability and the recruitment of chromatin-modifying enzymes. The Boc-protected side chain also offers a handle for introducing other modifications, further expanding the toolkit for creating bespoke histone analogs to unravel the complexities of epigenetic regulation.

Academic Methodologies for Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of Fmoc-N-Me-Orn(Boc)-OH. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose. The method separates the target compound from any synthesis-related impurities, such as starting materials, reagents, or by-products from incomplete reactions or side reactions.

The separation is typically achieved using a stationary phase with nonpolar characteristics, such as octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles. A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724), is used to elute the compounds. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the effective separation of compounds with varying polarities. google.com Acidic additives, most commonly trifluoroacetic acid (TFA) at a concentration of ~0.1%, are added to the mobile phase to improve peak shape and resolution by suppressing the ionization of free carboxyl groups. google.com

Detection is typically performed using an ultraviolet (UV) detector, as the fluorenyl group of the Fmoc protecting group exhibits strong absorbance at specific wavelengths, commonly 220 nm and 254 nm. google.comrsc.org The purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all detected peaks. High-purity batches required for peptide synthesis typically exhibit a purity level of ≥99%. merckmillipore.com

Table 1: Typical RP-HPLC Conditions for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Octadecylsilane C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | Linear gradient, e.g., 50% to 100% B over 8-15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm or 254 nm |

| Column Temperature | Ambient (e.g., 25 °C) |

Chiral Chromatography for Enantiomeric Purity Determination

Ensuring the stereochemical integrity of this compound is critical, as the presence of the incorrect enantiomer (the D-isomer) can lead to the synthesis of peptides with altered structures and biological activities. Chiral chromatography is the definitive method for determining enantiomeric purity.

This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of the analyte, leading to different retention times and thus their separation. For N-Fmoc protected amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or ristocetin (B1679390) A-based phases) have proven to be highly effective. phenomenex.comsigmaaldrich.com

The separation can be performed under various chromatographic modes, including normal-phase, polar organic, and reversed-phase conditions. sigmaaldrich.comnih.gov For polysaccharide-based columns, reversed-phase conditions using mobile phases consisting of acetonitrile or methanol (B129727) with acidic additives like TFA or formic acid are common. phenomenex.com For quinine-based zwitterionic and anion-exchanger type CSPs, hydro-organic or polar-ionic mobile phases containing additives like triethylamine (B128534) (TEA) and formic acid (FA) are employed to facilitate the ion-exchange interactions necessary for separation. nih.gov The D-enantiomer is often specified to be present at a level of ≤ 0.2% in high-quality starting materials. merckmillipore.com

Table 2: Exemplary Chiral HPLC Method Parameters

| Parameter | Condition Example |

|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Lux Cellulose-2) or Zwitterionic (e.g., ZWIX(+)) |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA (for polysaccharide CSP) or MeOH/MeCN with 30 mM TEA and 60 mM FA (for zwitterionic CSP) |

| Mode | Reversed-Phase or Polar-Ionic |

| Flow Rate | 0.6 - 1.0 mL/min |

| Detection Wavelength | 262 nm |

| Column Temperature | Ambient |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC) experiments provide detailed information about the molecular framework at the atomic level.

¹H NMR spectroscopy confirms the presence of key functional groups through their characteristic chemical shifts and coupling patterns. The aromatic protons of the Fmoc group typically appear in the downfield region (δ ≈ 7.3–7.8 ppm). The protons of the tert-butyl group of the Boc protecting group produce a characteristic singlet in the upfield region (δ ≈ 1.4 ppm). The N-methyl group also gives rise to a singlet (δ ≈ 2.3-2.8 ppm), while the protons of the ornithine side chain and the α-carbon appear in the intermediate region of the spectrum.

¹³C NMR provides complementary information, showing distinct signals for the carbonyl carbons of the acid and protecting groups (δ ≈ 155-175 ppm), the aromatic carbons of the Fmoc group (δ ≈ 120-145 ppm), and the aliphatic carbons of the ornithine backbone and Boc group.

Table 3: Characteristic ¹H NMR Chemical Shifts for this compound

| Proton Group | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Fmoc Aromatic (8H) | 7.30 - 7.80 | Multiplets |

| Fmoc CH, CH₂ (3H) | 4.20 - 4.50 | Multiplets |

| Ornithine α-CH (1H) | ~4.10 | Doublet of doublets |

| Ornithine δ-CH₂ (2H) | ~3.10 | Multiplet |

| N-Methyl (3H) | ~2.30 - 2.80 | Singlet |

| Ornithine β, γ-CH₂ (4H) | 1.50 - 1.90 | Multiplets |

| Boc (CH₃)₃ (9H) | ~1.40 | Singlet |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular identity of this compound by precisely measuring its molecular weight. The calculated molecular weight of the compound is 468.5 g/mol . nih.govadvancedchemtech.com

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized with minimal fragmentation, typically producing protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) with high accuracy, allowing for the confirmation of the elemental composition. For this compound (C₂₆H₃₂N₂O₆), the theoretical exact mass of the protonated molecule [M+H]⁺ is approximately 469.2333, and this value can be experimentally verified. nih.gov

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. Characteristic fragmentation patterns for Fmoc-protected amino acids include the loss of the dibenzofulvene moiety from the Fmoc group. nih.gov

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₆H₃₂N₂O₆ |

| Average Molecular Weight | 468.54 g/mol |

| Monoisotopic Mass | 468.2260 Da |

| Observed Ion (ESI+) | [M+H]⁺, [M+Na]⁺ |

| m/z for [M+H]⁺ | ~469.23 |

Monitoring of Reaction Progress and Epimerization during Synthesis

The synthesis of this compound involves multiple steps, including the N-methylation of the α-amino group. Careful monitoring of this reaction is essential to ensure complete conversion and to minimize side reactions, particularly epimerization.

Reaction Progress Monitoring: The progress of the N-methylation reaction can be effectively monitored by RP-HPLC. Aliquots are taken from the reaction mixture at various time points and analyzed. A successful reaction is indicated by the decrease in the peak area of the starting material (Fmoc-Orn(Boc)-OH) and the corresponding increase in the peak area of the desired N-methylated product. nih.gov These two species typically have different retention times, allowing for clear differentiation. nih.gov In solid-phase synthesis strategies, qualitative tests such as the chloranil (B122849) test can be used to check for the presence of free secondary amines after protection steps. nih.gov

Epimerization Monitoring: Epimerization, the conversion of the desired L-enantiomer to the undesired D-enantiomer at the α-carbon, is a significant risk during peptide synthesis, especially when coupling sterically hindered or N-methylated amino acids. mdpi.comresearchgate.net The basic conditions often used for coupling reactions can facilitate the abstraction of the α-proton, leading to racemization. The extent of epimerization must be carefully controlled and quantified. Chiral chromatography, as described in section 7.2, is the primary method for detecting and quantifying the D-epimer formed. By analyzing the crude product before purification, the level of epimerization induced by the synthesis and coupling conditions can be accurately determined, allowing for process optimization to minimize this critical impurity. nih.gov

Q & A

Q. What is the role of Fmoc-N-Me-Orn(Boc)-OH in solid-phase peptide synthesis (SPPS)?

this compound is used to incorporate N-methylated ornithine residues into peptide chains. The Fmoc group protects the α-amino group during synthesis, while the Boc group shields the δ-amine of ornithine, preventing unintended side reactions. This dual protection ensures regioselective deprotection and minimizes epimerization risks during coupling steps . Methodologically, it is applied in Fmoc-based SPPS protocols, typically using activation reagents like HBTU or DIC/Oxyma for efficient coupling.

Q. How can researchers optimize coupling efficiency for N-methylated amino acids like this compound?

Coupling efficiency depends on steric hindrance from the N-methyl group. To enhance yields:

Q. What solvent systems are recommended for dissolving this compound?

The compound is typically dissolved in dimethylformamide (DMF) or dichloromethane (DCM) at concentrations of 0.1–0.3 M. Pre-activation with 1–5% (v/v) acetic acid or 2-fluoropyridine may improve solubility for sterically hindered residues .

Advanced Research Questions

Q. How should researchers address contradictory data in orthogonal protection strategies involving Boc and Fmoc groups?

Contradictions may arise from incomplete deprotection or side reactions. To resolve:

- Verify Boc removal with TFA (20–50% in DCM, 30 min) and Fmoc cleavage with piperidine (20% in DMF, 2 × 10 min) via LC-MS .

- Use MALDI-TOF or NMR to confirm residual protecting groups and adjust deprotection times or reagent concentrations .

- Cross-reference with literature on analogous compounds (e.g., Fmoc-Lys(Boc)-OH) to identify systemic errors .

Q. What analytical methods are critical for characterizing peptides containing N-methylated ornithine?

- HPLC-MS : Quantifies purity and identifies byproducts (e.g., deletion sequences) .

- Circular Dichroism (CD) : Assesses conformational changes induced by N-methylation in secondary structures like helices or β-sheets .

- NMR (²H/¹³C) : Maps backbone dynamics and hydrogen-bonding patterns altered by methylation .

Q. How can researchers design experiments to study the impact of N-methylation on peptide-protein interactions?

- Synthesize paired peptides with/without N-methylation at ornithine residues.

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

- Compare proteolytic stability via enzymatic assays (e.g., trypsin digestion) to evaluate resistance to degradation .

Methodological Troubleshooting

Q. Why might this compound exhibit lower reactivity in automated synthesizers?

Automated systems may not account for steric hindrance or solubility limitations. Mitigation strategies:

Q. How to resolve discrepancies between theoretical and observed masses in peptides containing this derivative?

Mass shifts may indicate incomplete deprotection or adduct formation. Actions:

- Re-analyze using high-resolution MS (HRMS) to distinguish isotopic patterns.

- Perform Edman degradation or partial hydrolysis to localize errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。